molecular formula C20H28N6 B3820934 N-methyl-N-phenyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

N-methyl-N-phenyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B3820934
M. Wt: 352.5 g/mol
InChI Key: OHALAMXNXDHVRO-UHFFFAOYSA-N
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Description

“N-methyl-N-phenyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine” is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-methyl-N-phenyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine” typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines.

    Substitution Reactions:

    N-Methylation and N-Phenylation: The final steps involve the methylation and phenylation of the nitrogen atoms to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes, with optimization for yield, purity, and cost-effectiveness. Common techniques include batch and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl groups.

    Reduction: Reduction reactions could target the triazine ring or the nitrogen atoms.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, triazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound might exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

The compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Triazine derivatives have shown promise in these areas, and this compound might offer similar benefits.

Industry

In industry, triazine compounds are used as intermediates in the production of dyes, resins, and agrochemicals. This compound could find applications in these fields due to its stability and reactivity.

Mechanism of Action

The mechanism of action for “N-methyl-N-phenyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.

    Pathway Interference: The compound might interfere with cellular pathways, leading to changes in cell function or signaling.

Comparison with Similar Compounds

Similar Compounds

    Melamine: A triazine derivative used in the production of plastics and resins.

    Atrazine: A widely used herbicide with a triazine structure.

    Cyanuric Chloride: A precursor for the synthesis of various triazine compounds.

Uniqueness

“N-methyl-N-phenyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine” is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged for specialized applications in research and industry.

Properties

IUPAC Name

N-methyl-N-phenyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6/c1-24(17-11-5-2-6-12-17)18-21-19(25-13-7-3-8-14-25)23-20(22-18)26-15-9-4-10-16-26/h2,5-6,11-12H,3-4,7-10,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHALAMXNXDHVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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